molecular formula C26H24N2O2S B298883 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Katalognummer B298883
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: SSOHTJSQYFYSSO-ZNCAUEQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as MMB-CHMICA, is a synthetic cannabinoid that belongs to the thiazolidine family. It was first synthesized in 2012 and has gained popularity as a research chemical due to its potent agonist activity at the cannabinoid receptor CB1.

Wissenschaftliche Forschungsanwendungen

5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been used extensively in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have a high affinity for the CB1 receptor and a potent agonist activity. 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been used to study the mechanism of action of synthetic cannabinoids and their effects on the endocannabinoid system. It has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids.

Wirkmechanismus

5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one acts as a potent agonist at the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release. 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have a higher affinity for the CB1 receptor than the endogenous cannabinoid anandamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one are similar to those of other synthetic cannabinoids. 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have a high potency and efficacy in activating the CB1 receptor, which leads to a range of effects including analgesia, sedation, and euphoria. 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have a high potential for abuse and dependence.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its high potency and efficacy in activating the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, one limitation of using 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is its high potential for abuse and dependence. This makes it important to handle and store 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one with care and to use appropriate safety precautions when working with it.

Zukünftige Richtungen

There are several future directions for the study of 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One area of research is the development of new synthetic cannabinoids that have improved selectivity and potency at the CB1 receptor. Another area of research is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and the brain. Additionally, there is a need for further research on the pharmacokinetics and metabolism of synthetic cannabinoids to better understand their effects on the body.

Synthesemethoden

The synthesis of 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 2-phenylethylamine with 4-methoxy-2-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiourea to form the thiazolidinone ring. The final product is obtained by the addition of phenylhydrazine to the imine intermediate. The synthesis of 5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been optimized to produce high yields and purity.

Eigenschaften

Produktname

5-(4-Methoxy-2-methylbenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Molekularformel

C26H24N2O2S

Molekulargewicht

428.5 g/mol

IUPAC-Name

(5E)-5-[(4-methoxy-2-methylphenyl)methylidene]-3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N2O2S/c1-19-17-23(30-2)14-13-21(19)18-24-25(29)28(16-15-20-9-5-3-6-10-20)26(31-24)27-22-11-7-4-8-12-22/h3-14,17-18H,15-16H2,1-2H3/b24-18+,27-26?

InChI-Schlüssel

SSOHTJSQYFYSSO-ZNCAUEQNSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)OC)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4

SMILES

CC1=C(C=CC(=C1)OC)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4

Kanonische SMILES

CC1=C(C=CC(=C1)OC)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.